![molecular formula C27H25ClN4O6S B2714542 2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 892307-92-5](/img/no-structure.png)

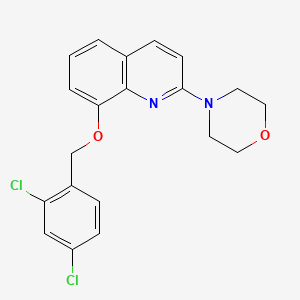

2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

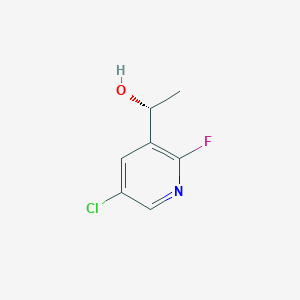

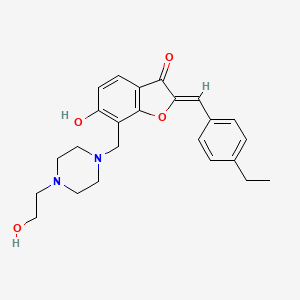

The compound is a complex organic molecule, likely belonging to the class of compounds known as thienopyrimidines, which are heterocyclic compounds (compounds containing atoms of at least two different elements in the ring) containing a thiophene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds often involves reactions known as Friedel-Crafts acylations, which are a type of electrophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and are often studied using various spectroscopic methods .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized from acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides showed in vitro antimicrobial activities, suggesting their potential as new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002). Another study synthesized pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, indicating their effectiveness against various bacterial and fungal strains (A. Hossan et al., 2012).

Aldose Reductase Inhibitors

Compounds with thienopyrimidine structure have been tested for aldose reductase inhibitory activity, an enzyme implicated in diabetic complications. Some synthesized compounds showed potent inhibitory activity, suggesting their potential in managing diabetes-related complications (K. Ogawva et al., 1993).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from thienopyrimidine have been explored for their anti-inflammatory and analgesic properties. For example, derivatives synthesized from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting their therapeutic potential (A. Abu‐Hashem et al., 2020).

Antiproliferative Evaluation

Pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against cancer cell lines. Some compounds demonstrated potent activity, indicating their potential in cancer therapy (Hoda Atapour-Mashhad et al., 2017).

Mecanismo De Acción

Propiedades

Número CAS |

892307-92-5 |

|---|---|

Fórmula molecular |

C27H25ClN4O6S |

Peso molecular |

569.03 |

Nombre IUPAC |

2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C27H25ClN4O6S/c1-15(33)30-10-9-19-22(13-30)39-26-24(19)25(35)32(18-6-4-5-16(28)11-18)27(36)31(26)14-23(34)29-17-7-8-20(37-2)21(12-17)38-3/h4-8,11-12H,9-10,13-14H2,1-3H3,(H,29,34) |

Clave InChI |

GFJTXKKZEVPRDT-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2714460.png)

![N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2714472.png)

![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)

![N-{2-[1-(2-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2714480.png)